Cas no 364372-16-7 (5-amino-1,2,3,3-tetramethyl-3H-indol-1-ium 4-methylbenzene-1-sulfonate)

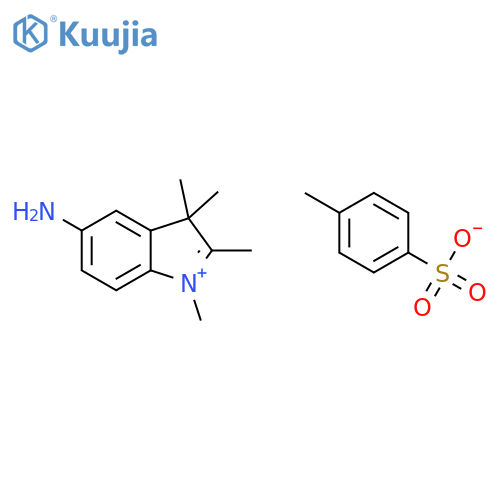

364372-16-7 structure

商品名:5-amino-1,2,3,3-tetramethyl-3H-indol-1-ium 4-methylbenzene-1-sulfonate

CAS番号:364372-16-7

MF:C19H24N2O3S

メガワット:360.470463752747

MDL:MFCD06654910

CID:3105113

PubChem ID:16226673

5-amino-1,2,3,3-tetramethyl-3H-indol-1-ium 4-methylbenzene-1-sulfonate 化学的及び物理的性質

名前と識別子

-

- Toluene-4-sulfonate5-amino-1,2,3,3-tetramethyl-3H-indolium;

- 5-amino-1,2,3,3-tetramethyl-3H-indol-1-ium 4-methylbenzene-1-sulfonate

- 364372-16-7

- AKOS000115949

- Toluene-4-sulfonate5-amino-1,2,3,3-tetramethyl-3H-indolium

- 4-methylbenzene-1-sulfonate; 5-amino-1,2,3,3-tetramethyl-3H-indol-1-ium

- 965-399-4

- 4-methylbenzenesulfonate;1,2,3,3-tetramethylindol-1-ium-5-amine

- CS-0219020

- Z56762617

- G42937

- EN300-02847

- MFCD06654910

- 5-amino-1,2,3,3-tetramethyl-3H-indol-1-ium4-methylbenzene-1-sulfonate

- PPA37216

-

- MDL: MFCD06654910

- インチ: InChI=1S/C12H17N2.C7H8O3S/c1-8-12(2,3)10-7-9(13)5-6-11(10)14(8)4;1-6-2-4-7(5-3-6)11(8,9)10/h5-7H,13H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

- InChIKey: ZZYWOGMXNMOJFL-UHFFFAOYSA-M

計算された属性

- せいみつぶんしりょう: 360.15076381Da

- どういたいしつりょう: 360.15076381Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 25

- 回転可能化学結合数: 0

- 複雑さ: 471

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 94.6Ų

5-amino-1,2,3,3-tetramethyl-3H-indol-1-ium 4-methylbenzene-1-sulfonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1289690-5g |

5-Amino-1,2,3,3-tetramethyl-3H-indol-1-ium 4-methylbenzene-1-sulfonate |

364372-16-7 | 95% | 5g |

¥28555.00 | 2024-05-16 | |

| abcr | AB316007-250 mg |

Toluene-4-sulfonate5-amino-1,2,3,3-tetramethyl-3H-indolium; . |

364372-16-7 | 250 mg |

€331.00 | 2023-07-19 | ||

| Enamine | EN010-9606-5g |

5-amino-1,2,3,3-tetramethyl-3H-indol-1-ium 4-methylbenzene-1-sulfonate |

364372-16-7 | 95% | 5g |

$1322.0 | 2023-10-28 | |

| Enamine | EN300-02847-2.5g |

5-amino-1,2,3,3-tetramethyl-3H-indol-1-ium 4-methylbenzene-1-sulfonate |

364372-16-7 | 95% | 2.5g |

$894.0 | 2023-06-12 | |

| abcr | AB316007-5g |

Toluene-4-sulfonate5-amino-1,2,3,3-tetramethyl-3H-indolium; . |

364372-16-7 | 5g |

€1960.00 | 2025-02-18 | ||

| Enamine | EN300-02847-0.05g |

5-amino-1,2,3,3-tetramethyl-3H-indol-1-ium 4-methylbenzene-1-sulfonate |

364372-16-7 | 95% | 0.05g |

$86.0 | 2023-06-12 | |

| Enamine | EN300-02847-0.5g |

5-amino-1,2,3,3-tetramethyl-3H-indol-1-ium 4-methylbenzene-1-sulfonate |

364372-16-7 | 95% | 0.5g |

$342.0 | 2023-06-12 | |

| Enamine | EN300-02847-0.1g |

5-amino-1,2,3,3-tetramethyl-3H-indol-1-ium 4-methylbenzene-1-sulfonate |

364372-16-7 | 95% | 0.1g |

$129.0 | 2023-06-12 | |

| Enamine | EN300-02847-1.0g |

5-amino-1,2,3,3-tetramethyl-3H-indol-1-ium 4-methylbenzene-1-sulfonate |

364372-16-7 | 95% | 1g |

$457.0 | 2023-06-12 | |

| Enamine | EN010-9606-0.5g |

5-amino-1,2,3,3-tetramethyl-3H-indol-1-ium 4-methylbenzene-1-sulfonate |

364372-16-7 | 95% | 0.5g |

$342.0 | 2023-10-28 |

5-amino-1,2,3,3-tetramethyl-3H-indol-1-ium 4-methylbenzene-1-sulfonate 関連文献

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910

-

3. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

364372-16-7 (5-amino-1,2,3,3-tetramethyl-3H-indol-1-ium 4-methylbenzene-1-sulfonate) 関連製品

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:364372-16-7)5-amino-1,2,3,3-tetramethyl-3H-indol-1-ium 4-methylbenzene-1-sulfonate

清らかである:99%

はかる:5g

価格 ($):1069.0